molecular formula C6H5BrFN B6205274 2-bromo-4-fluoro-3-methylpyridine CAS No. 1227599-65-6

2-bromo-4-fluoro-3-methylpyridine

Cat. No.: B6205274
CAS No.: 1227599-65-6
M. Wt: 190
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Description

2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6 ) is a high-purity halogenated pyridine derivative of significant interest in scientific research and development. This compound, with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol, serves as a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The presence of both bromine and fluorine substituents on the methylpyridine ring creates distinct electronic properties and offers multiple sites for selective functionalization, for instance, via metal-catalyzed cross-coupling reactions. This makes it a crucial intermediate for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials . Supplied with a guaranteed purity of ≥98%, this compound is characterized by its physical properties, including a topological polar surface area (TPSA) of 12.89 Ų and a computed LogP value of 2.29, which are important parameters for researchers predicting the pharmacokinetic behavior of candidate molecules . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended for research and further manufacturing applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

1227599-65-6

Molecular Formula

C6H5BrFN

Molecular Weight

190

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Fluoro 3 Methylpyridine

Precursor Pyridine (B92270) Derivative Functionalization

The synthesis invariably begins with a simpler pyridine derivative, which is then elaborated through a series of functionalization steps. The choice of starting material and the sequence of reactions are crucial for controlling the position of the incoming halogen atoms.

Achieving the correct arrangement of substituents on the pyridine ring is a significant challenge. Regioselective halogenation strategies are therefore central to any successful synthesis.

The introduction of a bromine atom at a specific position on the pyridine ring can be accomplished through several methods. For substrates that are not sufficiently activated, direct bromination often requires harsh conditions and can lead to a mixture of products. A more controlled and widely used method is the Sandmeyer reaction, which converts an amino group into a bromo group via a diazonium salt intermediate. nih.govwikipedia.org

The Sandmeyer reaction is a reliable method for introducing a bromine atom onto a pyridine ring, particularly when direct bromination is not regioselective. wikipedia.orglscollege.ac.in The process involves the diazotization of an aminopyridine with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst. nih.govwikipedia.org Patents describing the synthesis of related bromopicolines, such as 2-methyl-3-bromopyridine, detail this approach, starting from the corresponding 2-methyl-3-aminopyridine. google.comgoogle.com

ReactionPrecursorReagentsKey ConditionsYield
Sandmeyer Bromination 2-Methyl-3-aminopyridine1. 48% HBr, Bromine2. NaNO₂-5°C to 0°C95%
Sandmeyer Bromination 2-Mercapto-1-methyl-imidazolineCu(I)Br, isopentyl nitriteAmbient TemperatureN/A

This table presents examples of bromination protocols applicable to pyridine and related heterocyclic scaffolds.

Two primary methods are employed for the introduction of fluorine onto a pyridine ring: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr).

The Balz-Schiemann reaction is analogous to the Sandmeyer reaction and is a traditional route for synthesizing aryl fluorides. wikipedia.org It involves the diazotization of an aromatic amine, typically with sodium nitrite and tetrafluoroboric acid (HBF₄) or other fluoride (B91410) sources, to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgnii.ac.jp This isolated salt is then thermally decomposed to yield the corresponding fluoroarene. wikipedia.orgcas.cn While effective, the reaction can require high temperatures and presents safety challenges associated with potentially explosive diazonium salts, although recent advancements have focused on milder, catalytic, and continuous flow processes. cas.cnjove.com

Nucleophilic Aromatic Substitution (SNAr) offers an alternative route, particularly when the pyridine ring is activated by electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a chloro or nitro group). mdpi.com In this reaction, a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), displaces the leaving group. The synthesis of methyl 3-fluoropyridine-4-carboxylate from its 3-nitro precursor demonstrates the viability of displacing a nitro group with fluoride in an SNAr reaction on a pyridine ring. mdpi.com Recently, the direct fluorination of pyridine N-oxides has also been shown to be a viable path for producing meta-fluorinated pyridines. rsc.org

ReactionPrecursorReagentsKey ConditionsYield
Balz-Schiemann Reaction 4-Aminopyridine1. HBF₄2. NaNO₂5°C to 10°C, then thermal decomposition20%
Nucleophilic Aromatic Substitution (SNAr) Methyl 3-nitropyridine-4-carboxylateCsF120°C in DMSO38%

This table showcases key fluorination protocols relevant to pyridine synthesis.

The synthesis of 2-bromo-4-fluoro-3-methylpyridine requires a carefully planned sequence of halogenation steps. The directing effects of the substituents already on the ring will influence the position of the next incoming group. Two logical pathways can be considered, starting from 3-methylpyridine (B133936) (3-picoline).

Pathway A: Bromination followed by Fluorination

Synthesis of 2-bromo-3-methylpyridine: This intermediate can be prepared from 2-methyl-3-aminopyridine via a Sandmeyer reaction. google.comgoogle.com The precursor, 2-methyl-3-aminopyridine, is synthesized by the reduction of 2-methyl-3-nitropyridine.

Fluorination of 2-bromo-3-methylpyridine: The introduction of a fluorine atom at the C4 position would likely proceed via electrophilic nitration at C4 (a position activated by the 3-methyl group), followed by reduction of the nitro group to an amine. The resulting 4-amino-2-bromo-3-methylpyridine would then undergo a Balz-Schiemann reaction to install the fluorine atom.

Pathway B: Fluorination followed by Bromination

Synthesis of 4-fluoro-3-methylpyridine: This precursor can be synthesized from 4-amino-3-methylpyridine (B157717) via a Balz-Schiemann reaction.

Bromination of 4-fluoro-3-methylpyridine: The subsequent bromination must occur selectively at the C2 position. The directing effects of the 4-fluoro (ortho-para directing, deactivating) and 3-methyl (ortho-para directing, activating) groups would need to be carefully controlled. This step would likely require a directed metalation approach or a Sandmeyer reaction starting from 2-amino-4-fluoro-3-methylpyridine to ensure regioselectivity.

PathwayStep 1: Precursor SynthesisStep 2: Second HalogenationKey Challenge
A 3-Picoline → 2-Bromo-3-methylpyridineNitration → Reduction → Balz-SchiemannRegioselective nitration at the C4 position.
B 3-Picoline → 4-Fluoro-3-methylpyridineAmination → Diazotization → SandmeyerRegioselective introduction of the amino group at the C2 position.

This table compares the two primary sequential halogenation strategies for synthesizing this compound.

One-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, represent an efficient and atom-economical approach. ias.ac.inrsc.org While a specific one-pot synthesis for this compound is not documented, general methods for preparing highly substituted pyridines exist. Many of these are multicomponent reactions that construct the pyridine ring from acyclic precursors. ias.ac.in For example, a three-component reaction of an aldehyde, a thiol, and malononitrile (B47326) can yield highly substituted pyridines. ias.ac.in Another approach involves a cascade reaction sequence, such as a copper-catalyzed cross-coupling followed by electrocyclization and oxidation, to build the pyridine core. nih.gov Applying such a strategy would involve designing acyclic, halogenated precursors that would assemble into the desired product.

Synthetic Pathway Optimization Studies

Methodologies for Yield Enhancement and Purity Improvement

Optimizing the yield and purity of this compound necessitates careful control over each step of the synthetic sequence. Key to this is the efficient formation and isolation of intermediates.

In the synthesis of related brominated picolines, such as 4-methyl-3-bromopyridine, the initial reduction of a nitropyridine to an aminopyridine is a critical step. The use of a palladium on carbon (Pd/C) catalyst in a methanol (B129727) solution under a hydrogen atmosphere has been shown to produce high yields of the corresponding aminopyridine. google.com For instance, the reduction of 4-Methyl-3-nitropyridine to 4-methyl-3-aminopyridine has been achieved with molar yields of 95-97%. google.com Subsequent bromination via a Sandmeyer-type reaction, involving diazotization of the aminopyridine followed by treatment with a bromine source, is then performed.

To enhance the purity of the final product, recrystallization from a suitable solvent system is a common and effective method. For example, in the synthesis of 2-bromo-3-fluoro-4-picoline, recrystallization from an ethyl acetate/petroleum ether system was employed to obtain a faint yellow solid with high purity. google.com

Reaction Step Reagents and Conditions Yield Purity Enhancement Method Reference
Reduction of Nitropyridine4-Methyl-3-nitropyridine, 10% Pd/C, H₂ (0.5MPa), Methanol, 30-40°C, 15h95-97%Concentration of filtrate google.com
Bromination (Sandmeyer)4-methyl-3-aminopyridine, Acid, Bromine, Sodium Nitrite-Extraction, Drying, Concentration google.com
Final Product Purification--Recrystallization (e.g., ethyl acetate/petroleum ether) google.com

Evaluation of Catalyst Systems in Halogenation Reactions (e.g., Lewis Acids, Radical Initiators)

The choice of catalyst is pivotal in directing the regioselectivity and efficiency of halogenation reactions on the pyridine ring. Lewis acids are commonly employed to activate halogenating agents, enhancing their electrophilicity. For instance, in the bromination of aromatic compounds, Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) can polarize the Br-Br bond, making it a more potent electrophile. libretexts.org While direct examples for this compound are scarce, the bromination of 4'-methylpropiophenone (B145568) in the presence of a small amount of finely ground aluminum chloride demonstrates the catalytic role of Lewis acids in similar transformations. prepchem.com

Elemental bromine itself can also act as a Lewis acid catalyst in certain reactions, such as the Biginelli three-component condensation, by activating a carbonyl group. echemcom.com This suggests that under specific conditions, bromine might facilitate its own reaction with the pyridine ring.

Radical initiators can be used in high-temperature halogenations, which are less sensitive to the electron density of the aromatic ring and can lead to different regioselectivity compared to ionic reactions. nih.gov However, for the synthesis of a specific isomer like this compound, radical reactions might lead to a mixture of products, making them less ideal for achieving high regioselectivity.

Catalyst Type Example Catalyst Role in Halogenation Potential Application Reference
Lewis AcidAluminum Chloride (AlCl₃)Activates the halogenating agent by polarization.Directing bromination to a specific position on the pyridine ring. libretexts.orgprepchem.com
Lewis AcidElemental Bromine (Br₂)Can act as a catalyst by activating functional groups.Potential for self-catalyzed bromination under specific conditions. echemcom.com
Radical Initiator-Initiates radical chain reactions for halogenation.Less selective, may lead to product mixtures. nih.gov

Influence of Solvent Systems on Reaction Regioselectivity and Conversion

The solvent system employed during the synthesis can significantly impact the reaction's regioselectivity and conversion rate. In the synthesis of halogenated pyridines, the choice of solvent can influence the solubility of reagents and intermediates, as well as the stability of transition states.

For the synthesis of 2-bromo-3-fluoro-4-picoline, dichloromethane (B109758) was used as the solvent for extraction, and an ethyl acetate/petroleum ether mixture was used for recrystallization, indicating the importance of solvent polarity in the purification process. google.com In the synthesis of 4-methyl-3-bromopyridine, methanol was used as the solvent for the initial hydrogenation step, likely due to its ability to dissolve the nitropyridine starting material and facilitate the catalytic reaction. google.com

The choice of solvent is also critical in purification. The use of a mixed solvent system like ethyl acetate/petroleum ether for recrystallization allows for fine-tuning of the polarity to selectively crystallize the desired product while leaving impurities in the solution.

Solvent Synthetic Step Function Reference
MethanolHydrogenation of nitropyridineDissolves starting material, facilitates catalysis google.com
DichloromethaneExtractionExtracts the product from the reaction mixture google.com
Ethyl Acetate/Petroleum EtherRecrystallizationPurification of the final product google.com

Control of Reaction Conditions for Suppressing Side Reactions

Controlling reaction conditions such as temperature, reaction time, and the rate of addition of reagents is crucial for minimizing the formation of unwanted side products. In the synthesis of halogenated pyridines, side reactions can include the formation of regioisomers or poly-halogenated products.

For example, in the synthesis of 4-methyl-3-bromopyridine, the diazotization and bromination steps are carried out at a low temperature of -10°C to 0°C. google.com This low temperature is likely necessary to stabilize the diazonium salt intermediate and prevent its premature decomposition, which could lead to side products.

Similarly, in the synthesis of 2-bromo-4-iodo-3-methylpyridine, a related compound, the reaction temperature is strictly controlled below -70°C during the addition of n-butyllithium and the subsequent reaction with an electrophile. patsnap.com This highlights the importance of precise temperature control in reactions involving highly reactive organometallic intermediates to ensure regioselectivity and prevent side reactions. The reaction time is also a critical parameter; for instance, the hydrogenation of 4-Methyl-3-nitropyridine is carried out for 15 hours to ensure complete conversion. google.com

Reaction Parameter Controlled Condition Reason for Control Example Reference
Temperature-10°C to 0°CStabilization of diazonium salt intermediate google.com
TemperatureBelow -70°CControl of highly reactive organometallic intermediates patsnap.com
Reaction Time15 hoursEnsure complete conversion of starting material google.com

Reactivity and Mechanistic Investigations of 2 Bromo 4 Fluoro 3 Methylpyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. In the context of 2-bromo-4-fluoro-3-methylpyridine, these reactions primarily involve the displacement of one of the halogen atoms by a nucleophile.

Direct Displacement of the Bromine Atom

The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to direct displacement by nucleophiles. This reactivity is a common feature of halopyridines. The ease of displacement is influenced by the electronic properties of the pyridine ring and the nature of the substituents present.

Impact of Fluorine and Methyl Substituents on Pyridine Ring Reactivity

The presence of both a fluorine and a methyl group on the pyridine ring significantly modulates its reactivity. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. This has an activating effect on the pyridine ring towards nucleophilic aromatic substitution (SNAr). Research has shown that fluoropyridines can undergo substitution reactions under milder conditions than their chloro- or bromo-analogs. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a versatile substrate for several of these transformations, primarily leveraging the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.org This reaction is widely used to form biaryl structures. This compound can readily participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl, heteroaryl, or vinyl group from the corresponding boronic acid or ester.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl HalideCoupling PartnerCatalyst SystemProduct
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl/heteroaryl boronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
3,4,5-tribromo-2,6-dimethylpyridine (B2990383)2-methoxyphenylboronic acidNot specified3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines nih.gov
3-bromo-2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesNot specifiedAlkenyl-substituted azaborines nih.gov

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This method provides a direct route to synthesize N-aryl and N-heteroaryl amines. This compound serves as a suitable electrophilic partner in these reactions.

The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands. researchgate.net The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org A variety of amines, including primary and secondary, can be coupled with 2-bromopyridines using this methodology. nih.gov

Table 2: Buchwald-Hartwig Amination Reaction Example

Aryl HalideAmineCatalyst SystemProduct
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃], (±)-BINAP, NaOBu-tN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine chemspider.com

Heck Coupling and Related Alkenylation Strategies

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction is a key method for the vinylation of aryl and vinyl halides. This compound can be subjected to Heck coupling to introduce an alkenyl substituent at the 2-position.

The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the alkenylated product. organic-chemistry.org The choice of catalyst, base, and solvent can influence the yield and stereoselectivity of the reaction. mdpi.com Recent advancements have led to the development of highly active and stable phosphine-free catalyst systems for Heck reactions. organic-chemistry.org

Table 3: Examples of Heck-Type Coupling Reactions

Aryl HalideAlkeneCatalyst SystemProduct
Aryl iodides3-fluoro-3-buten-2-onePd(OAc)₂, PPh₃, Et₃N3-fluorobenzalacetones mdpi.com
Secondary trifluoromethylated alkyl bromidesVarious alkenesNot specifiedAliphatic alkenes branched with a trifluoromethyl group nih.gov
4-(perfluorooctyl)benzenediazonium trifluoroacetateElectron-rich and -poor olefinsPd(OAc)₂ or palladacyclePerfluoroalkylated aromatic compounds mdpi.com

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and this compound serves as a versatile substrate for these reactions. The presence of a bromine atom at the 2-position of the pyridine ring provides a reactive site for catalytic activation.

One of the most prominent applications is the Suzuki cross-coupling reaction. In this reaction, the bromo-substituted pyridine is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction facilitates the formation of a new carbon-carbon bond, leading to the synthesis of more complex biaryl or substituted pyridine structures. For instance, the Suzuki coupling of a bromo-substituted aniline (B41778) with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst has been demonstrated to yield both monosubstituted and disubstituted products in moderate yields. mdpi.comnih.gov The regioselectivity of the reaction is often high, with the substitution preferentially occurring at the position of the bromine atom due to its higher reactivity compared to other potential reaction sites. mdpi.com

Another significant palladium-catalyzed transformation is the aminocarbonylation reaction. This process involves the reaction of an aryl bromide with carbon monoxide and an amine to form an amide. A general and efficient method for the palladium-catalyzed aminocarbonylation of aryl bromides at atmospheric pressure has been developed using Xantphos as the ligand. nih.gov This system has been shown to be effective for the synthesis of Weinreb amides, as well as primary and secondary benzamides, from the corresponding aryl bromides. nih.gov The reaction tolerates a variety of functional groups, including aryl fluorides, making it applicable to substrates like this compound. nih.gov

The general mechanism for these palladium-catalyzed reactions typically involves a catalytic cycle that includes:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (in this case, this compound) to form a palladium(II) intermediate.

Transmetalation (for Suzuki coupling) or CO Insertion (for carbonylation): In Suzuki coupling, the organoboron compound transfers its organic group to the palladium(II) complex. In carbonylation, carbon monoxide inserts into the palladium-carbon bond.

Reductive Elimination: The final step involves the elimination of the desired coupled product from the palladium complex, regenerating the palladium(0) catalyst.

The choice of ligands, such as Xantphos, is crucial for stabilizing the palladium catalyst and promoting the desired reactivity and selectivity. nih.gov

Reaction Type Catalyst/Ligand Reactants Product Type Yield Reference
Suzuki Cross-CouplingPd(PPh₃)₄/K₃PO₄4-bromo-2-methylaniline, 3-bromothiophene-2-carbaldehyde, various boronic acidsMonosubstituted and bisubstituted imines31-46% mdpi.comnih.gov
AminocarbonylationPd(OAc)₂/XantphosAryl bromide, N,O-dimethylhydroxylamine hydrochloride, N-methylmorpholineWeinreb amidesNot specified nih.gov

Ruthenium-Catalyzed Domino C–O/C–N/C–C Bond Formation Reactions

Ruthenium catalysts have emerged as powerful tools for a variety of organic transformations, offering unique reactivity and selectivity. numberanalytics.com While specific examples detailing ruthenium-catalyzed domino reactions directly involving this compound are not extensively documented in the provided search results, the principles of ruthenium catalysis can be applied to understand its potential reactivity.

Ruthenium-catalyzed reactions often proceed through mechanisms involving C-H activation, insertion of unsaturated species, and subsequent bond formations. nih.gov For instance, ruthenium catalysts have been successfully employed in the β-selective alkylation of vinylpyridines with aldehydes and ketones. nih.gov This reaction proceeds via a deoxygenative coupling mediated by hydrazine, demonstrating ruthenium's ability to facilitate complex transformations. nih.gov

In the context of this compound, a potential ruthenium-catalyzed domino reaction could involve the initial coordination of the ruthenium center to the pyridine nitrogen. This could be followed by a C-H activation event at a suitable position on the pyridine ring or a reaction involving the bromo or fluoro substituents. The versatility of ruthenium catalysis allows for the possibility of designing domino sequences that could lead to the formation of multiple new bonds in a single operation. numberanalytics.com

For example, ruthenium-catalyzed alkynylation of naphthols and benzoic acids with bromoalkynes has been reported. nih.gov These reactions proceed through metalation, insertion of the alkyne, and subsequent elimination of the bromide. nih.gov A similar strategy could potentially be adapted for this compound, where the bromo substituent could participate in the catalytic cycle.

The development of new ruthenium-catalyzed reactions is an active area of research, and the functional group tolerance and unique reactivity of ruthenium complexes make them promising candidates for the functionalization of complex heterocyclic molecules like this compound. numberanalytics.com

Organometallic Transformations

A fundamental transformation for functionalizing this compound is the halogen-metal exchange reaction. wikipedia.org This process converts the carbon-bromine bond into a more reactive carbon-metal bond, generating a pyridyl organometallic reagent. The most common metals used for this purpose are lithium and magnesium. wikipedia.orgmsu.edu

Lithiation: The reaction with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C or -100 °C) leads to the formation of a lithiated pyridine species. ias.ac.intcnj.edu The exchange is generally fast and efficient for aryl bromides. wikipedia.org The resulting organolithium reagent is a potent nucleophile and a strong base.

Magnesiation: The generation of a Grignard reagent (a pyridylmagnesium halide) can be achieved through two primary methods: direct insertion of magnesium metal or, more commonly for aryl bromides, through a halogen-metal exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or by using a combination of i-PrMgCl and n-BuLi. nih.govnih.gov The use of i-PrMgCl is often preferred as it can be performed under less cryogenic conditions compared to lithiation. nih.gov The resulting organomagnesium reagents are also strong nucleophiles, though generally less reactive and more selective than their organolithium counterparts.

A key challenge in these transformations, especially with substrates containing other functional groups, is preventing side reactions. For instance, the presence of acidic protons can lead to deprotonation instead of halogen-metal exchange. nih.gov However, methods have been developed to perform these exchanges selectively even in the presence of acidic protons by using specific reagent combinations. nih.govnih.gov

Once the pyridyl organometallic reagent is generated, it can be reacted with a wide variety of electrophiles to introduce new functional groups onto the pyridine ring at the position of the original bromine atom. nih.gov The choice of electrophile determines the nature of the final product.

Common electrophilic trapping reactions include:

Protonation: Quenching the reaction with a proton source like water or an alcohol will result in the replacement of the bromine atom with a hydrogen atom.

Alkylation: Reaction with alkyl halides introduces an alkyl group.

Carbonylation: Reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid.

Formylation: Using an electrophile like N,N-dimethylformamide (DMF) introduces a formyl group (an aldehyde).

Addition to Carbonyls: The organometallic reagent can add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. msu.edu

The success of these reactions depends on the stability of the organometallic intermediate and the reactivity of the chosen electrophile. The reactions are typically carried out at low temperatures to maintain the integrity of the organometallic species and are then allowed to warm to room temperature after the addition of the electrophile. tcnj.edu

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom on an aromatic ring migrates to a different position upon treatment with a strong base. clockss.orgwhiterose.ac.uk This reaction is particularly relevant for halogenated pyridines and other heterocyclic systems. clockss.org The driving force for this rearrangement is often the formation of a more stable organometallic intermediate.

In the context of this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce a halogen dance. researchgate.net The initial step would be deprotonation at a position ortho to the directing group (in this case, the fluorine or methyl group) or a halogen-metal exchange. The resulting aryllithium species can then undergo a rearrangement where the bromine atom shifts its position on the pyridine ring. clockss.org

The regioselectivity of the halogen dance is influenced by several factors, including the nature of the base, the solvent, the temperature, and the substitution pattern on the pyridine ring. clockss.orgresearchgate.net For example, in some dihalopyridines, it is possible to selectively trap an ortho-lithiated species at low temperatures before the halogen dance occurs at higher temperatures. researchgate.net This allows for divergent synthesis from a single starting material.

The halogen dance reaction provides a powerful synthetic tool for accessing pyridine isomers that would be difficult to synthesize through conventional methods. clockss.org By carefully controlling the reaction conditions, it is possible to achieve regioselective rearrangements and subsequent functionalization with electrophiles. researchgate.net

Transformation Reagents Intermediate Subsequent Reaction Product Type Reference
Lithiationn-BuLi or t-BuLiLithiated pyridineReaction with electrophilesFunctionalized pyridines ias.ac.intcnj.edu
Magnesiationi-PrMgCl or i-PrMgCl/n-BuLiPyridylmagnesium halideReaction with electrophilesFunctionalized pyridines nih.govnih.gov
Halogen DanceLDARearranged aryllithiumTrapping with electrophilesIsomeric functionalized pyridines clockss.orgresearchgate.net

Electrophilic Aromatic Substitution: Considerations of Deactivation and Site-Selectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, in the case of this compound, several factors influence the feasibility and outcome of such reactions.

Deactivation: The pyridine ring itself is an electron-deficient system compared to benzene, making it inherently less reactive towards electrophiles. Furthermore, the presence of two electron-withdrawing halogen atoms, bromine and fluorine, further deactivates the ring. nih.gov The fluorine atom, being highly electronegative, exerts a strong deactivating inductive effect. The bromine atom also deactivates the ring through its inductive effect, although it can donate some electron density through resonance.

Site-Selectivity: The directing effects of the substituents on the pyridine ring determine the position of electrophilic attack.

Nitrogen Atom: The nitrogen atom is the most basic site and will be protonated or complexed with a Lewis acid under typical EAS conditions, which further deactivates the ring and directs incoming electrophiles to the meta position (C5).

Fluorine and Bromine: As halogens, they are ortho, para-directing, but also deactivating.

Methyl Group: The methyl group is an activating, ortho, para-directing group.

The interplay of these electronic effects makes predicting the site-selectivity complex. The strong deactivation of the ring by the nitrogen and the two halogens suggests that forcing conditions would be required for any electrophilic substitution to occur. The most likely positions for substitution would be influenced by a combination of the directing effects of the fluorine, bromine, and methyl groups, as well as the deactivating effect of the protonated pyridine nitrogen. In many cases, direct electrophilic aromatic substitution on such highly substituted and deactivated pyridine rings is challenging and may lead to low yields or a mixture of products. Alternative strategies, such as the organometallic transformations discussed previously, are often more effective for the regioselective functionalization of these systems.

Oxidation and Reduction Profiles in Synthetic Transformations

The reactivity of this compound in oxidation and reduction reactions is a critical aspect of its utility as a synthetic intermediate. These transformations allow for the introduction of new functional groups and the modification of the pyridine core, enabling the synthesis of a diverse range of more complex molecules. The electronic properties of the pyridine ring, influenced by the presence of a bromine atom, a fluorine atom, and a methyl group, dictate its behavior under various oxidative and reductive conditions.

Detailed research into the specific oxidation and reduction of this compound is not extensively documented in publicly available literature. However, by analogy to similar substituted pyridines, its expected reactivity can be inferred.

Oxidation:

The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. The resulting N-oxide is a valuable intermediate itself, as the N-oxide group can activate the pyridine ring for further functionalization, including nucleophilic substitution and rearrangement reactions.

For this compound, oxidation to the N-oxide would proceed as follows:

Reaction Scheme: Oxidation to this compound N-oxide

Generated code

Reduction:

Reduction of this compound can proceed via several pathways, primarily involving the reduction of the pyridine ring or the hydrogenolysis of the carbon-bromine bond.

Catalytic Hydrogenation: This is a common method for both ring reduction and dehalogenation. The outcome of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions (temperature and pressure). Using a catalyst like palladium on carbon (Pd/C) under typical hydrogenation conditions would likely lead to the removal of the bromine atom (dehalogenation) to yield 4-fluoro-3-methylpyridine. More forcing conditions or different catalysts, such as platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃), could potentially lead to the reduction of the pyridine ring to the corresponding piperidine (B6355638) derivative.

Table 1: Predicted Products of Catalytic Hydrogenation of this compound

CatalystPredicted Major Product
Pd/C4-fluoro-3-methylpyridine
PtO₂4-fluoro-3-methylpiperidine
Rh/Al₂O₃4-fluoro-3-methylpiperidine

Hydride Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the pyridine ring or cleave the C-Br bond under standard conditions. However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially effect reduction, although the reaction might be complex and lead to a mixture of products. The reactivity would also be influenced by the presence of the fluorine and methyl substituents.

It is important to note that the specific outcomes of these reactions can be highly substrate-dependent, and the electronic and steric effects of the substituents on the pyridine ring play a crucial role in determining the reactivity and product distribution. Detailed experimental studies are necessary to fully elucidate the oxidation and reduction profiles of this compound.

Applications in Advanced Organic Synthesis and Materials Chemistry

Construction of Complex Polycyclic and Heterocyclic Systems

The bromine atom at the 2-position of 2-bromo-4-fluoro-3-methylpyridine serves as a key handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the linkage of the pyridine (B92270) core to a wide array of aryl and heteroaryl boronic acids. researchgate.netrsc.orglibretexts.org This methodology is fundamental for synthesizing complex biaryl and heterobiaryl structures, which are prevalent in many functional molecules.

The reactivity of bromo-pyridines in such reactions is well-documented. For instance, analogs like 2-bromo-4-methylpyridine (B133514) are used to prepare intricate molecules such as methoxy-2-(2-pyridyl)indoles and 2-(2′,4′-difluorophenyl)-4-methylpyridine through Suzuki coupling. sigmaaldrich.com Similarly, the reaction can be applied to 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) to create highly substituted, sterically hindered arylpyridines, demonstrating the robustness of this method for building complex, three-dimensional structures. nih.gov The general mechanism for Suzuki coupling involves the oxidative addition of the bromopyridine to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Beyond Suzuki coupling, other cross-coupling reactions like the Sonogashira reaction provide access to different types of molecular complexity. The Sonogashira coupling of bromo-pyridines with terminal alkynes yields alkynyl-pyridine structures. soton.ac.uk These reactions demonstrate that this compound is an exemplary building block for assembling elaborate polycyclic and heterocyclic frameworks that form the backbone of numerous advanced materials and therapeutic agents.

Role in Medicinal Chemistry Intermediate Synthesis

Halogenated picolines, including this compound, are recognized as crucial intermediates in the pharmaceutical industry. patsnap.comgoogle.com The pyridine ring is a privileged scaffold in medicinal chemistry, and the specific functionalization of this compound allows for its incorporation into a variety of bioactive molecules.

The ability of this compound to participate in cross-coupling reactions is heavily exploited in the synthesis of potent enzyme inhibitors, particularly for protein kinases. rsc.orgnih.gov Kinase inhibitors are a major class of anticancer drugs, and many feature a substituted pyridine or pyrimidine (B1678525) core. nih.govarabjchem.org

Research on kinase inhibitors often involves the synthesis of extensive compound libraries to explore structure-activity relationships (SAR). In these syntheses, a bromo-pyridine core, analogous to this compound, is coupled with various boronic acids or other organometallic reagents to generate a diverse set of final compounds. mdpi.com For example, the synthesis of potent p38α mitogen-activated protein (MAP) kinase inhibitors has been achieved starting from 2-bromo-4-methylpyridine. rsc.org Likewise, pyrazolo[3,4-b]pyridine derivatives, developed as Tropomyosin receptor kinase (TRK) inhibitors for cancer treatment, are synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine via coupling reactions. rsc.org These examples underscore the role of the bromo-pyridine moiety as a foundational element for creating complex and biologically active pyridine-based scaffolds.

Table 1: Examples of Bioactive Scaffolds Synthesized from Bromo-Pyridine Intermediates
Starting Intermediate ClassCoupling ReactionResulting Scaffold/Target ClassTherapeutic AreaReference
Bromo-picolineSuzuki Coupling / Multi-stepPyridinylimidazolep38α MAP Kinase Inhibitors rsc.org
Bromo-pyrrolopyridineSuzuki CouplingPyrrolopyridine-pyridoneMet Kinase Inhibitors nih.gov
Bromo-pyrimidineMulti-stepBromo-pyrimidine analoguesTyrosine Kinase Inhibitors arabjchem.org
Bromo-aminopyridineSuzuki CouplingAryl-aminopyridineAntithrombotic / Antibacterial mdpi.com
Bromo-pyrazolo-pyridineSuzuki/Buchwald-Hartwig CouplingSubstituted Pyrazolo[3,4-b]pyridinesTRK Inhibitors (Anticancer) rsc.org

A pharmacophore is a part of a molecule's structure that is responsible for its biological activity. This compound serves as a precursor to introduce pyridine-containing pharmacophores into drug candidates. The fluorine atom, in particular, is often incorporated into drug molecules to enhance metabolic stability, binding affinity, and bioavailability.

The versatility of the bromo-pyridine core allows for the construction of more complex pharmacophoric groups. For instance, Sonogashira coupling of a related 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes, followed by reaction with hydroxylamine, yields 6-alkynyl-3-fluoro-2-pyridinamidoximes. soton.ac.uk The amidoxime (B1450833) functional group is a powerful pharmacophore in its own right, known to act as a bioisostere for carboxylic acids and to participate in the synthesis of other key heterocycles like 1,2,4-oxadiazoles, which are important in many drug molecules. soton.ac.uk This demonstrates how this compound can be a starting point for building advanced, multi-functional pharmacophores.

Agrochemical Intermediate Synthesis

The utility of halogenated pyridines extends into the agrochemical sector, where they are vital intermediates for the synthesis of crop protection agents. patsnap.com Many modern herbicides, insecticides, and fungicides are based on pyridine and picoline structures. The synthesis of these complex molecules on an industrial scale requires reliable access to versatile building blocks like this compound. google.comgoogle.com The presence of halogen atoms allows for subsequent chemical modifications to fine-tune the biological activity and environmental profile of the final agrochemical product. Patents in the field frequently cite halogenated picolines as key starting materials for new active ingredients. patsnap.com

Potential in Functional Materials Precursor Development

The same chemical reactivity that makes this compound valuable in life sciences also gives it potential in materials chemistry. Halogenated pyridines are used as precursors for functional materials. patsnap.com Cross-coupling reactions can be used to synthesize complex ligands that chelate to metal centers, forming organometallic complexes with interesting photophysical or catalytic properties. For example, bipyridine ligands, which can be synthesized from bromo-pyridines, are fundamental components in catalysts and functional dyes. The tailored electronic properties of the pyridine ring, modified by its substituents, can influence the performance of these final materials.

Theoretical and Computational Studies of this compound: A Search for Existing Research

A thorough investigation for theoretical and computational studies specifically focused on the chemical compound This compound has revealed a significant gap in the available scientific literature. Despite extensive searches for data pertaining to its electronic structure, chemical reactivity, and conformational analysis, no dedicated research articles or datasets matching the specific requirements of the requested analysis were identified.

The inquiry sought detailed information, including data tables and in-depth research findings, on several key computational chemistry topics for this specific molecule. These areas of interest included:

Electronic Structure Analysis using methods like Density Functional Theory (DFT), with a focus on Frontier Molecular Orbitals (HOMO-LUMO) energy gaps, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Prediction of Chemical Reactivity and Selectivity , particularly through Fukui function calculations to understand electrophilic and nucleophilic interactions.

Conformational Analysis to determine the effects of steric hindrance from its substituent groups.

While general information on related compounds, such as other substituted pyridines, and explanations of the theoretical methods themselves are available, specific computational data and analysis for this compound are absent from the public domain and scientific databases searched.

This lack of specific research indicates that the detailed theoretical and computational characterization of this compound may not have been undertaken or published to date. Therefore, the generation of an article with the requested in-depth scientific content and data tables is not possible at this time.

Theoretical and Computational Studies of 2 Bromo 4 Fluoro 3 Methylpyridine

Computational Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules, providing valuable insights that complement experimental data. These methods, typically employing Density Functional Theory (DFT), can model various spectroscopic parameters.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental FT-IR and FT-Raman spectra. These calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. For 2-bromo-4-fluoro-3-methylpyridine, such a computational study would elucidate the characteristic vibrations of the pyridine (B92270) ring, as well as the stretching and bending modes associated with the bromo, fluoro, and methyl substituents. However, no specific studies containing calculated vibrational data for this compound are currently available.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts (¹H and ¹³C) through computational methods is a crucial step in the structural elucidation of organic compounds. By calculating the magnetic shielding tensors of the nuclei, it is possible to estimate their chemical shifts. A computational analysis of this compound would provide theoretical ¹H and ¹³C NMR data, aiding in the assignment of experimental spectra. At present, there are no published studies that provide these specific computational predictions for this molecule.

UV-Visible Absorption Spectra Modeling

Time-dependent DFT (TD-DFT) is a common method for modeling the electronic transitions of molecules, which correspond to the absorption bands observed in UV-Visible spectra. Such a study on this compound would help in understanding its electronic structure and the nature of its electronic transitions. This information is valuable for applications in photochemistry and materials science. Regrettably, no research detailing the simulated UV-Visible spectrum of this compound could be located.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also a key tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. For this compound, modeling its reaction pathways could be relevant for optimizing its synthesis or predicting its reactivity in various chemical environments. As with its spectroscopic properties, no studies on the theoretical modeling of its reaction pathways and transition states have been found.

Advanced Analytical Characterization in Research Context

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

In a typical electron ionization mass spectrometry (EI-MS) experiment, molecules of 2-bromo-4-fluoro-3-methylpyridine would be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion would confirm the compound's molecular weight. Given the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic doublet, with two peaks of nearly equal intensity separated by two m/z units.

Following ionization, the molecular ion, being a radical cation, undergoes a series of fragmentation processes, breaking down into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and is invaluable for its identification.

Key Predicted Fragmentation Pathways:

Loss of a Bromine Radical: One of the most probable initial fragmentation steps would be the cleavage of the C-Br bond, which is relatively weak. This would result in the loss of a bromine radical (•Br), leading to the formation of a [M-Br]⁺ ion. This fragment would be significant in the mass spectrum.

Loss of a Methyl Radical: The cleavage of the bond between the pyridine (B92270) ring and the methyl group would lead to the loss of a methyl radical (•CH₃), resulting in a [M-CH₃]⁺ fragment. The stability of the resulting pyridinium (B92312) ion would influence the intensity of this peak.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation pathway for pyridine and its derivatives involves the cleavage of the pyridine ring itself. This often proceeds through the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment with a mass of [M-27].

Other Potential Fragmentations: Further fragmentation could involve the loss of a fluorine atom or the combined loss of multiple substituents. The relative intensities of the various fragment ions would depend on their respective stabilities.

The precise masses and relative abundances of these and other fragments would be meticulously analyzed to confirm the structure of this compound. High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of the molecular ion and its fragments, further solidifying the structural assignment.

Illustrative Data Table of Predicted Fragments:

While experimental data is not available in the public domain, a predictive table of the major expected ions in the mass spectrum of this compound can be constructed.

Predicted Ion Formula Predicted m/z Notes
Molecular Ion (M⁺•)[C₆H₅⁷⁹BrFN]⁺•190Isotopic peak for ⁷⁹Br
Molecular Ion (M⁺•)[C₆H₅⁸¹BrFN]⁺•192Isotopic peak for ⁸¹Br
[M-Br]⁺[C₆H₅FN]⁺111Loss of a bromine radical
[M-CH₃]⁺[C₅H₂⁷⁹BrFN]⁺175Loss of a methyl radical with ⁷⁹Br
[M-CH₃]⁺[C₅H₂⁸¹BrFN]⁺177Loss of a methyl radical with ⁸¹Br
[M-HCN]⁺•[C₅H₄⁷⁹BrF]⁺•163Loss of hydrogen cyanide with ⁷⁹Br
[M-HCN]⁺•[C₅H₄⁸¹BrF]⁺•165Loss of hydrogen cyanide with ⁸¹Br

It is important to emphasize that this table is based on theoretical predictions and established fragmentation patterns of similar compounds. Experimental verification through dedicated mass spectrometric analysis of this compound would be necessary to confirm these predictions and provide a definitive fragmentation map.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.